molecular formula C10H14N4 B1318536 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 951626-63-4

6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1318536
CAS No.: 951626-63-4
M. Wt: 190.25 g/mol
InChI Key: RJHFLZIAJNHHMD-UHFFFAOYSA-N
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Description

Product Overview 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS Number: 951626-63-4) is a chemical compound with the molecular formula C10H14N4 and a molecular weight of 190.25 g/mol . It is a member of the 1H-pyrazolo[3,4-b]pyridine family, a class of bicyclic heterocyclic compounds known as "privileged structures" in medicinal chemistry due to their drug-like properties and ability to interact with diverse biological targets . Chemical Context and Potential Research Value The 1H-pyrazolo[3,4-b]pyridine scaffold is isosteric with purine bases, sharing a close structural resemblance to adenine and guanine. This key feature makes derivatives like this compound valuable intermediates in the design of novel bioactive molecules . The scaffold presents up to five diversity centers (N1, C3, C4, C5, C6), allowing for a wide range of substituent combinations to fine-tune pharmacological properties . Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in the scientific literature, highlighting the significant research interest in this chemotype . Note on Research Applications While specific biological data for this particular tert-butyl-substituted derivative is not fully established in the searched literature, analogs and closely related 1H-pyrazolo[3,4-b]pyridine structures have demonstrated a wide spectrum of potent and selective biological activities. These include roles as tyrosine kinase inhibitors , vasodilatatory agents, reverse transcriptase inhibitors, phosphodiesterase inhibitors, and adenosine receptor antagonists . Furthermore, pyrazolopyridine cores are being investigated for antimalarial applications . Researchers may therefore find this compound useful as a versatile building block for constructing compound libraries or for probing specific biological pathways in early-stage drug discovery projects. Intended Use and Handling this compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this compound using appropriate laboratory safety practices.

Properties

IUPAC Name

6-tert-butyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-10(2,3)7-5-4-6-8(11)13-14-9(6)12-7/h4-5H,1-3H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHFLZIAJNHHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=NNC(=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589658
Record name 6-tert-Butyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951626-63-4
Record name 6-tert-Butyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the formation of the pyrazole ring followed by its fusion with a pyridine ring. One common method involves the reaction of 3-amino-4-tert-butylpyrazole with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of tropomyosin receptor kinases, which are involved in cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially reduce the growth of cancer cells .

Comparison with Similar Compounds

Core Scaffold Variations

  • 4,6-Diaryl Derivatives (e.g., 4,6-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-amine): Activity: Demonstrated potent MNK1/2 inhibition (IC₅₀ < 1 μM) due to the planar aromatic system and diaryl substituents, which enhance π-π stacking and hydrophobic interactions . SAR: Substituents on the phenyl rings (e.g., electron-withdrawing groups) modulate potency, while methyl groups on the pyrazole ring abolish activity .
  • 6-Methyl Derivative (6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, CAS 79173-38-9): Physicochemical Properties: Boiling point 314°C, soluble in polar solvents (e.g., DMF), molecular weight 148.17 g/mol . Activity: Used as a tubulin polymerization inhibitor; the free amino group is critical for anti-proliferative effects . Comparison: The tert-butyl group increases molecular weight (MW ≈ 219 g/mol) and lipophilicity (clogP > 2.5 vs.

Halogen-Substituted Derivatives

  • 5-Fluoro and 5-Chloro Derivatives :
    • Synthesis : Prepared via palladium-catalyzed coupling or nitration reactions .
    • Activity : Halogen atoms enhance electronic interactions (e.g., halogen bonding) with targets like GSK-3β .
    • Comparison : The tert-butyl group lacks electronegativity but offers steric stabilization, which may improve residence time in enzyme pockets.

Bromo and Iodo Derivatives (e.g., 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine) :

  • Properties : Higher molecular weight (e.g., 213 g/mol for bromo) and density (1.99 g/cm³) due to heavy atoms .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) clogP Solubility (mg/mL) Biological Target Key Activity
6-tert-butyl derivative ~219 ~2.8 <0.1 (predicted) MNK1/2, Tubulin Kinase inhibition, Anti-proliferative
6-Methyl derivative 148.17 1.2 0.5–1.0 Tubulin IC₅₀ = 0.8 μM (MCF-7 cells)
4,6-Diphenyl derivative ~297 3.5 <0.05 MNK1/2 IC₅₀ = 0.3 μM (MNK1)
5-Fluoro derivative 167.1 1.5 0.2 GSK-3β Ki = 50 nM

Notes:

  • The tert-butyl derivative’s higher clogP suggests improved blood-brain barrier penetration but may necessitate formulation adjustments for solubility.
  • Aryl-substituted analogs exhibit superior kinase inhibition due to enhanced aromatic interactions, whereas the tert-butyl group may optimize steric complementarity in specific targets.

Biological Activity

6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N4, featuring a tert-butyl group at the 6-position and an amine group at the 3-position of the pyrazolo[3,4-b]pyridine structure. This unique configuration contributes to its diverse reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and material science.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes. One common method includes the reaction of 3-amino-4-tert-butylpyrazole with 2-chloropyridine under basic conditions, often utilizing potassium carbonate in dimethylformamide at elevated temperatures. This method allows for the efficient production of the compound, which is crucial for further biological studies.

Anticancer Properties

Recent studies have indicated that this compound acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in various cancers. By inhibiting TRKs, this compound may reduce cancer cell proliferation and promote apoptosis in tumor cells. Preliminary in vitro assays have shown promising results in terms of cytotoxicity against several cancer cell lines .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound binds to active sites on enzymes or receptors involved in critical signaling pathways related to inflammation and cancer progression. Further research is needed to elucidate these interactions comprehensively .

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to this compound:

StudyFocusFindings
Study A TRK InhibitionDemonstrated reduced proliferation in cancer cell lines upon treatment with TRK inhibitors including pyrazolo derivatives.
Study B Antiviral ActivityFound that derivatives exhibited significant antiviral effects against HSV-1, suggesting potential for therapeutic development.
Study C Anti-inflammatory EffectsReported that related compounds could modulate inflammatory pathways effectively in vitro.

These findings underscore the therapeutic potential of this compound and its derivatives.

Q & A

Basic: What are the established synthetic routes for 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine?

Answer:
The synthesis typically involves cyclocondensation of substituted pyridine precursors with hydrazine derivatives. For example:

  • Hydrazine hydrate reaction : Reacting 2-chloro-6-phenyl-nicotinonitrile derivatives with hydrazine hydrate in ethanol under reflux yields pyrazolo[3,4-b]pyridin-3-amine derivatives. The CN group in precursors (confirmed by IR at ~2220 cm⁻¹) is replaced by NH₂, as evidenced by IR bands at 3448–3176 cm⁻¹ for NH₂ and pyrazole-NH .
  • Diazonium salt formation : In advanced routes, diazonium chloride intermediates (prepared via nitrosation with NaNO₂/HCl) are coupled with ethyl cyanoacetate to form hydrazone derivatives, as seen in thiophene-substituted analogs .

Key validation : Monitor reaction progress via TLC and confirm product purity via recrystallization (e.g., ethanol or acetonitrile) .

Basic: How is the structure of this compound confirmed post-synthesis?

Answer:
Multi-technique validation is critical:

  • Spectroscopy :
    • IR : Loss of CN (~2220 cm⁻¹) and emergence of NH₂ (3448–3176 cm⁻¹) confirm cyclization .
    • NMR : ¹H NMR shows D₂O-exchangeable NH₂ protons (δ 4.5–5.0 ppm) and pyrazole-NH (δ ~12 ppm). ¹³C NMR distinguishes aromatic carbons (100–150 ppm) and tert-butyl carbons (30–35 ppm for CH₃, ~55 ppm for quaternary C) .
  • X-ray crystallography : For derivatives (e.g., thiophene-substituted analogs), single-crystal X-ray diffraction confirms planarity of the pyrazolo-pyridine core and spatial orientation of substituents .

Advanced: How can researchers optimize the synthesis yield and purity of this compound?

Answer:

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂ with PPh₃) improve coupling efficiency in halogenated precursors, as seen in 5-fluoro derivatives .
  • Reaction conditions : Reflux time (e.g., 24 hours for methoxy derivatives ) and solvent polarity (e.g., ethanol vs. n-butanol) influence cyclization kinetics.
  • Purification : Gradient recrystallization (e.g., acetonitrile/water) removes unreacted hydrazine or byproducts. Purity >95% is achievable via silica gel chromatography with ethyl acetate/hexane gradients .

Advanced: How should researchers address contradictions in spectroscopic data across studies?

Answer:

  • Replication : Reproduce synthetic conditions (e.g., solvent, temperature) from conflicting studies to identify environmental effects on tautomerism (e.g., NH proton exchange in DMSO vs. CDCl₃) .
  • Advanced NMR : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex derivatives. For example, NOESY can clarify spatial proximity of tert-butyl and NH₂ groups .
  • Cross-validation : Compare experimental IR/NMR data with computational predictions (DFT or ab initio) to identify misassignments .

Advanced: What computational methods predict the biological activity of this compound?

Answer:

  • Molecular docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding (NH₂ group) and hydrophobic interactions (tert-butyl) .
  • QSAR modeling : Use substituent electronic parameters (Hammett σ) and steric bulk (molar refractivity) to correlate structural features with activity. For example, bulky substituents (tert-butyl) enhance kinase inhibition by occupying hydrophobic pockets .

Advanced: What strategies guide structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Substituent variation : Modify the pyridine (C4–C6) and pyrazole (N1, C3) positions. For example:
    • C6 tert-butyl : Enhances metabolic stability and target binding .
    • C4 aryl groups (e.g., thiophene): Improve π-π stacking with aromatic residues in enzymes .
  • Biological assays : Screen derivatives against panels (e.g., NCI-60 cancer lines) to identify lead compounds. Prioritize analogs with IC₅₀ < 10 µM .
  • Toxicity profiling : Use in vitro hepatocyte models to assess CYP450 inhibition and mitochondrial toxicity .

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